N-(4-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide
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Description
N-(4-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Immunomodulatory Potential
N-aryl-3-(indol-3-yl)propanamides have been synthesized and investigated for their immunosuppressive activities. Research indicates that derivatives of this compound class, such as 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide, demonstrate significant inhibitory effects on murine splenocytes' proliferation in vitro and on delayed-type hypersensitivity (DTH) assays in mice. These findings suggest potential applications in managing immune responses, highlighting the compound's relevance in immunological research and therapeutic development (Giraud et al., 2010).
Anti-inflammatory Properties
The synthesis of N-pyridinyl(methyl)indolylpropanamides acting as non-acidic NSAIDs (Nonsteroidal Anti-inflammatory Drugs) has been explored, with N3-pyridinylmethyl-[1(4-chlorobenzyl-5-chloroindol-3-yl)propanamide standing out for its potency in TPA-induced mouse ear swelling assays. Its activity level surpasses that of ibuprofen and is comparable to dexamethasone, suggesting a promising avenue for developing new anti-inflammatory agents (Dassonville et al., 2008).
Urease Inhibition for Therapeutic Applications
Research into novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides has shown significant urease inhibitory potential. This enzymatic inhibition is crucial for developing treatments against diseases caused by urease-producing pathogens. The compounds synthesized in this study, particularly those incorporating the indole structure, displayed potent inhibitory effects against the urease enzyme, suggesting their utility in drug design programs aimed at addressing conditions like Helicobacter pylori infections, which are associated with peptic ulcers and gastric cancer (Nazir et al., 2018).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2/c21-14-7-5-13(6-8-14)11-22-17(26)9-10-25-12-23-18-15-3-1-2-4-16(15)24-19(18)20(25)27/h1-8,12,24H,9-11H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBWIBYHHDSZOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CCC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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